N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.
Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, such as a sulfonamide group, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole or pyrrolidine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the pyrrolidine ring may enhance binding affinity. The sulfonamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1), which also exhibit biological activity.
Pyrrolidine Derivatives: Compounds like nicotine, which contain pyrrolidine rings and have significant biological effects.
Uniqueness
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide is unique due to the combination of the thiazole and pyrrolidine rings with a methanesulfonamide group, providing a distinct set of chemical and biological properties not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S2/c1-11(16(2,13)14)8-3-5-12(7-8)9-10-4-6-15-9/h4,6,8H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAMPAAGATWDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CS2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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